5-[(2e)-3-(6,7-Dimethoxy-1,3-benzodioxol-5-yl)prop-2-enoyl]-2-methoxyphenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2E)-3-(6,7-Dimethoxy-1,3-benzodioxol-5-yl)prop-2-enoyl]-2-methoxyphenyl acetate is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2E)-3-(6,7-Dimethoxy-1,3-benzodioxol-5-yl)prop-2-enoyl]-2-methoxyphenyl acetate typically involves a multi-step process. One common method starts with the preparation of the benzodioxole ring, followed by the introduction of the methoxy groups. The key steps include:
Formation of the Benzodioxole Ring: This can be achieved through the reaction of catechol with methylene chloride in the presence of a base.
Introduction of Methoxy Groups: Methoxy groups are introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Formation of the Prop-2-enoyl Group: This involves the reaction of the benzodioxole derivative with acetic anhydride and a suitable catalyst under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-[(2E)-3-(6,7-Dimethoxy-1,3-benzodioxol-5-yl)prop-2-enoyl]-2-methoxyphenyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-[(2E)-3-(6,7-Dimethoxy-1,3-benzodioxol-5-yl)prop-2-enoyl]-2-methoxyphenyl acetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-[(2E)-3-(6,7-Dimethoxy-1,3-benzodioxol-5-yl)prop-2-enoyl]-2-methoxyphenyl acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-(6,7-Dimethoxy-1,3-benzodioxol-5-yl)propanoic acid
- (2E)-3-(6,7-Dimethoxy-1,3-benzodioxol-5-yl)-2-propenal
- 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives
Uniqueness
5-[(2E)-3-(6,7-Dimethoxy-1,3-benzodioxol-5-yl)prop-2-enoyl]-2-methoxyphenyl acetate is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
[5-[(E)-3-(6,7-dimethoxy-1,3-benzodioxol-5-yl)prop-2-enoyl]-2-methoxyphenyl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O8/c1-12(22)29-17-9-13(6-8-16(17)24-2)15(23)7-5-14-10-18-20(28-11-27-18)21(26-4)19(14)25-3/h5-10H,11H2,1-4H3/b7-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UALVIPYHTDMESR-FNORWQNLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=CC(=C1)C(=O)C=CC2=CC3=C(C(=C2OC)OC)OCO3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=C(C=CC(=C1)C(=O)/C=C/C2=CC3=C(C(=C2OC)OC)OCO3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.